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Compound of Interest

Compound Name: RU 24926

Cat. No.: B1680164

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

RU 24926 is a synthetic compound recognized for its dual activity as a potent dopamine D2
receptor agonist and a kappa-opioid receptor antagonist. Its unique pharmacological profile
makes it a valuable tool in neuroscience research, particularly in studies investigating the
interplay between the dopaminergic and opioidergic systems. This guide provides a
comprehensive overview of its chemical properties, pharmacological actions, and relevant
experimental protocols.

Table 1: Chemical and Physical Properties of RU 24926

Property Value

CAS Number 65934-61-4

Molecular Formula C19H25NO2

Molecular Weight 299.41 g/mol

IUPAC Name 3-[2-[N,N-dipropylamino]ethyl]phenol

Synonyms RU-24926, (i.r)—2—(N,N—Dipropylamino)—S—
hydroxytetralin

Melting Point 125 °C
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Pharmacological Profile

RU 24926 exhibits a distinct dual pharmacology, acting as an agonist at dopamine D2
receptors while simultaneously antagonizing kappa-opioid receptors. This profile has been
characterized through various in vitro and in vivo studies.

Dopamine D2 Receptor Agonism

As a dopamine D2 receptor agonist, RU 24926 mimics the action of the endogenous
neurotransmitter dopamine at these receptor sites. This activity is central to its effects on motor
control, motivation, and reward pathways.

Kappa-Opioid Receptor Antagonism

Binding studies have demonstrated that RU 24926 also possesses an affinity for the kappa-
opioid receptor, where it acts as an antagonist.[1] This action blocks the effects of endogenous
kappa-opioid receptor agonists, such as dynorphins, which are often associated with
dysphoria, stress, and the negative affective states of withdrawal. The antagonist activity is
suggested by the observation that its affinity for the kappa-opioid receptor is not significantly
reduced in the presence of NaCI/GTP.[1]

Table 2: Receptor Binding Affinity of RU 24926

Receptor Radioligand Tissue Source Ki (nM)
Dopamine D2 [3H]Spiperone Rat Striatum Data Not Available
Kappa-Opioid [3H]U-69,593 Guinea Pig Brain Data Not Available

Note: Specific Ki values for RU 24926 are not readily available in the public domain literature.
The table indicates the typical radioligands and tissue sources used for such determinations.

In Vivo Experimental Data
Analgesic Effects in Mice

A study investigating the analgesic properties of RU 24926 utilized the hot plate test in mice.[2]

Table 3: Analgesic Effect of RU 24926 in the Mouse Hot Plate Test[2]
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Analgesic Effect (Jump

Treatment Dose (mglkg, s.c.)

Latency)
RU 24926 0.125 Dose-dependent increase
RU 24926 0.25 Significant increase

The analgesic effect induced by 0.25 mg/kg of RU 24926 was dose-dependently antagonized
by the preferential dopamine D2 receptor antagonist haloperidol (IDso = 15.1 + 3.3 pg/kg, s.c.)
and the opioid receptor antagonist naloxone (IDso = 0.59 + 0.17 mg/kg, s.c.).[2] This
demonstrates the involvement of both the dopaminergic and opioidergic systems in the
analgesic action of RU 24926.

Experimental Protocols
Synthesis of RU 24926

A specific, detailed synthesis protocol for RU 24926 is not readily available in the surveyed
literature. However, the synthesis of structurally related N,N-dialkyl-hydroxylamines has been
described and can provide a conceptual framework. A general approach involves the reaction
of a corresponding dialkylamine with hydrogen peroxide in the presence of a catalyst.

A plausible, though unverified, synthetic route for RU 24926, which is N,N-dipropyl-bis(3-
hydroxyphenylethyl)amine, could involve the alkylation of 3-hydroxyphenylethylamine with
propyl bromide in the presence of a base.

Radioligand Binding Assay Protocols

The following are generalized protocols for determining the binding affinity of a compound like
RU 24926 to dopamine D2 and kappa-opioid receptors.

4.2.1. Dopamine D2 Receptor Binding Assay
o Objective: To determine the binding affinity (Ki) of RU 24926 for the dopamine D2 receptor.

» Radioligand: [3H]-Spiperone, a well-characterized D2 antagonist.[3][4][5][6]
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Tissue Preparation: Membranes from rat striatum or cells expressing recombinant human D2
receptors.

Assay Buffer: Typically 50 mM Tris-HCI, pH 7.4, containing 120 mM NaCl, 5 mM KCI, 2 mM
CaClz, and 1 mM MgCla.

Procedure:

o Incubate receptor membranes with various concentrations of RU 24926 and a fixed
concentration of [3H]-Spiperone (typically at or near its Kd value).

o Non-specific binding is determined in the presence of a high concentration of a competing
ligand (e.g., 10 uM haloperidol).

o Incubate at room temperature for a specified time to reach equilibrium.

o Terminate the reaction by rapid filtration through glass fiber filters.

o Wash the filters with ice-cold buffer to remove unbound radioligand.

o Measure the radioactivity retained on the filters using liquid scintillation counting.

Data Analysis: The ICso value (concentration of RU 24926 that inhibits 50% of specific [3H]-
Spiperone binding) is determined from competition curves. The Ki value is then calculated

using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L] is the concentration of
the radioligand and Kd is its dissociation constant.

4.2.2. Kappa-Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of RU 24926 for the kappa-opioid receptor.

Radioligand: [3H]-U-69,593, a selective kappa-opioid receptor agonist.[7][8]

Tissue Preparation: Membranes from guinea pig brain or cells expressing recombinant
human kappa-opioid receptors.

Assay Buffer: Typically 50 mM Tris-HCI, pH 7.4.
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e Procedure:

Similar to the D2 binding assay, incubate receptor membranes with varying concentrations
of RU 24926 and a fixed concentration of [3H]-U-69,593.

Non-specific binding is determined in the presence of a high concentration of a competing
ligand (e.g., 10 pM naloxone or unlabeled U-69,593).

Incubate at room temperature to allow for equilibrium.
Terminate by rapid filtration and wash with ice-cold buffer.

Quantify radioactivity by liquid scintillation counting.

Data Analysis: Calculate the ICso and subsequently the Ki value using the Cheng-Prusoff
equation as described above.

In Vivo Analgesia Assay: Hot Plate Test

Objective: To assess the analgesic effects of RU 24926 in mice.[2]
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 + 0.5 °C).[9]
Animals: Male Swiss mice are commonly used.

Procedure:

Administer RU 24926 subcutaneously (s.c.) at various doses (e.g., 0.125, 0.25 mg/kg).[2]

At a predetermined time after injection (e.g., 30 minutes), place the mouse on the hot
plate.

Record the latency to a nociceptive response, such as paw licking, paw shaking, or
jumping.[10][11] A cut-off time (e.g., 30 or 60 seconds) is typically used to prevent tissue
damage.[12]

For antagonism studies, administer the antagonist (e.g., haloperidol or naloxone) prior to
the administration of RU 24926.
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o Data Analysis: Compare the mean latency times between the vehicle-treated group and the
drug-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc
tests).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual signaling pathway of RU 24926 and a typical
experimental workflow for its characterization.
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Caption: Signaling pathway of RU 24926 at D2 and Kappa-Opioid receptors.
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Caption: Experimental workflow for the characterization of RU 24926.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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